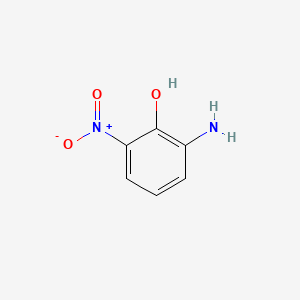2-Amino-6-nitrophenol
CAS No.: 603-87-2
Cat. No.: VC2022879
Molecular Formula: C6H6N2O3
Molecular Weight: 154.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 603-87-2 |
|---|---|
| Molecular Formula | C6H6N2O3 |
| Molecular Weight | 154.12 g/mol |
| IUPAC Name | 2-amino-6-nitrophenol |
| Standard InChI | InChI=1S/C6H6N2O3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H,7H2 |
| Standard InChI Key | AACMNEWXGKOJJK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])O)N |
| Canonical SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])O)N |
Introduction
Chemical Structure and Identification
2-Amino-6-nitrophenol is a substituted phenol with both amino and nitro functional groups positioned ortho and para to the hydroxyl group, respectively. Its molecular structure consists of a phenol ring with an amino group at position 2 and a nitro group at position 6.
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 603-87-2 |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.123 g/mol |
| Synonyms | 2-amino-6-nitro-phenol; Phenol, 2-amino-6-nitro-; NSC 87541 |
| EINECS Number | Not specified in available data |
Structural Characterization
The compound features a hydroxyl group bonded to the aromatic ring, with the amino group and nitro group positioned at the ortho positions relative to the hydroxyl group. This arrangement of functional groups contributes to its unique chemical reactivity and physical properties.
Physical and Chemical Properties
2-Amino-6-nitrophenol possesses distinct physical and chemical characteristics that influence its behavior in various applications and reactions.
Physical Properties
Chemical Properties
The compound demonstrates acid-base properties typical of aminophenols, with the amino group exhibiting basic characteristics and the phenolic hydroxyl group showing acidic properties.
Synthesis Methods
Multiple synthetic pathways exist for the preparation of 2-Amino-6-nitrophenol, with selective reduction of dinitrophenol being the most common approach.
Catalytic Hydrogenation
The most efficient method involves selective reduction of 2,6-dinitrophenol:
| Reaction Conditions | Yield | Reference |
|---|---|---|
| H₂, 10% Pd/C, ethyl acetate, 5 hours | 95% | |
| H₂, 10% Pd/C, methanol, 1 hour | 92% | |
| H₂, 10% Pd/C, ethyl acetate, 6 days, 20°C | 48% |
The catalytic hydrogenation procedure typically follows this general protocol:
-
Dissolution of 2,6-dinitrophenol in an appropriate solvent (ethyl acetate or methanol)
-
Addition of palladium catalyst (typically 10% on carbon)
-
Reaction under hydrogen atmosphere at ambient conditions
-
Filtration to remove catalyst and solvent evaporation to obtain the product
Alternative Synthetic Routes
An alternative synthesis utilizes inorganic reducing agents:
This procedure involves:
-
Preparing a suspension of 2,6-dinitrophenol with ammonium hydroxide and ammonium chloride
-
Addition of sodium sulfide solution
Applications and Uses
While the search results don't explicitly detail applications specific to 2-Amino-6-nitrophenol, inferences can be made based on structurally similar compounds.
Chemical Intermediate
2-Amino-6-nitrophenol serves as an important intermediate in organic synthesis, particularly for the preparation of:
| Parameter | Classification | Reference |
|---|---|---|
| Hazard Code | Xi (Irritant) | |
| Storage Conditions | Keep in dark place, sealed, dry, room temperature |
Analytical Methods
Several analytical techniques are suitable for the identification and quantification of 2-Amino-6-nitrophenol.
Spectroscopic Methods
| Method | Application | Reference |
|---|---|---|
| NMR Spectroscopy | Structural confirmation, purity assessment | |
| UV-Visible Spectroscopy | Quantitative analysis | Inferred |
| Infrared Spectroscopy | Functional group identification |
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection is likely the method of choice for quantification, with reported purity assessments showing >99.8% area at multiple wavelengths (210 nm, 254 nm, and 378 nm) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume